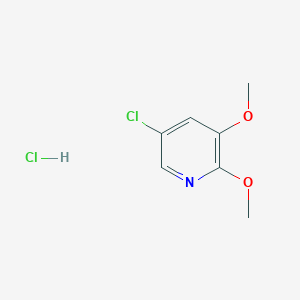

5-Chloro-2,3-dimethoxypyridine hydrochloride

Description

Properties

IUPAC Name |

5-chloro-2,3-dimethoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2.ClH/c1-10-6-3-5(8)4-9-7(6)11-2;/h3-4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLQVYXYSOPBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-35-9 | |

| Record name | Pyridine, 5-chloro-2,3-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Material and Overall Route

- Starting material: Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is used as a cost-effective and readily available raw material.

- Key transformations: Methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination.

- Final product: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which can be structurally modified to this compound by positional adjustments in methoxylation and chlorination steps.

Stepwise Synthetic Procedure

| Step No. | Reaction Type | Conditions and Reagents | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Methylation | Maltol + aqueous NaOH, cooled to 0-2 °C, slow addition of dimethyl phosphate, stirring 3-6 h | 3-methoxy-2-methyl-4H-pyran-4-one | Molar ratio maltol:dimethyl phosphate:NaOH = 2-4:2-4:1 |

| 2 | Amination | Reaction in strong ammonia at 40-45 °C for 3-6 h, followed by crystallization | 3-methoxy-2-methyl-4(1H)-pyridone | White crystalline solid |

| 3 | Chlorination | Reflux with phosphorus oxychloride (70-100 mL), 8-12 h, then aqueous workup, pH adjustment to 10-11 | 4-chloro-3-methoxy-2-picoline | Extraction and drying steps |

| 4 | Oxidation | Hydrogen peroxide + glacial acetic acid (1.3-1.5:1 volume ratio), 50-80 °C, 3-6 h | 4-chloro-3-methoxy-2-methylpyridine N-oxide | Recrystallization for purity |

| 5 | Methoxy substitution | Sodium methoxide solution + anhydrous methanol, reflux 70-100 °C for 3-5 h, pH adjusted to 8-9 | 3,4-dimethoxy-2-methylpyridine N-oxide | Cooling and filtration |

| 6 | Hydroxymethylation | Acetic anhydride heated to 80-90 °C, addition of previous intermediate, reflux 120-140 °C for 2-4 h, base hydrolysis | 2-methylol-3,4-dimethoxypyridine | Crystallization and washing |

| 7 | Secondary chlorination | Reaction with sulfur oxychloride in dichloromethane at 0-3 °C, stirring 2 h, followed by ethanol treatment | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | Final product, purified by activated carbon |

This method achieves a yield above 75% and is noted for its clear synthetic route and cost-effective raw materials.

Adaptation to this compound

To prepare this compound, the following considerations and modifications are necessary:

- Positional substitution: The methoxyl groups must be introduced at the 2 and 3 positions, and chlorine at the 5 position of the pyridine ring.

- Chlorination specificity: Chlorination reagents such as phosphorus oxychloride or thionyl chloride can be used to selectively chlorinate the pyridine ring at the 5-position after methoxylation.

- Methoxylation: Methoxy substitution can be achieved via sodium methoxide treatment under reflux conditions.

- Salt formation: Hydrochloride salt is formed by treatment with hydrochloric acid or HCl gas for improved stability and isolation.

Alternative Preparation Routes and Related Compounds

A patent on the preparation of 5-chloro-2,3-difluoropyridine shows a multistep chlorination and fluorination process starting from 2-aminopyridine, involving diazotization and Sandmeyer reactions, followed by fluorination using cesium fluoride and potassium fluoride in sulfolane and DMSO solvents at elevated temperatures (145-190 °C). Although this method targets fluoropyridines, the chlorination and substitution strategies may be adapted for methoxylated derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Starting material | Maltol (for methoxypyridine derivatives) |

| Key reagents | Dimethyl phosphate, ammonia, phosphorus oxychloride, hydrogen peroxide, sodium methoxide, SOCl2 |

| Reaction temperatures | 0-2 °C (methylation), 40-45 °C (amination), reflux (chlorination), 50-80 °C (oxidation), 70-100 °C (methoxy substitution) |

| Reaction times | 3-6 h (methylation, amination, oxidation), 8-12 h (chlorination), 3-5 h (methoxy substitution) |

| Yield | >75% for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride |

| Purification | Crystallization, extraction, drying, activated carbon decolorization |

Research Findings and Industrial Applicability

- The synthetic route using maltol as the starting material is economically advantageous due to the low cost and availability of maltol.

- The stepwise reactions are well-defined, allowing control over substitution patterns and functional group transformations.

- The use of phosphorus oxychloride and sulfur oxychloride enables effective chlorination at desired positions.

- The overall process is amenable to scale-up for industrial production with yields exceeding 75%, which is considered efficient for complex heterocyclic compounds.

- Purity and crystallinity of the hydrochloride salt form facilitate handling and storage.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethoxypyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Preparation Methods

- Synthetic Routes : The compound can be synthesized through various methods that involve multiple reaction steps including:

- Methylation

- Ammonification

- Chlorination

- Oxidation

- Methoxy group replacement

- Industrial Production : Large-scale production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.

Chemistry

In organic synthesis, 5-Chloro-2,3-dimethoxypyridine hydrochloride serves as an important intermediate for developing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation reactions.

Biology

The compound is recognized for its role as a building block in synthesizing biologically active compounds. It has been studied for its interactions with specific molecular targets, acting as a ligand that can bind to receptors or enzymes.

The biological activity of this compound is noteworthy in several domains:

- Antimicrobial Activity : Certain derivatives exhibit significant antibacterial properties against pathogens such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL.

- Anticancer Properties : In vitro studies have shown that some derivatives possess cytotoxic effects against various human cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating potential for further development in cancer therapy.

Antibacterial Efficacy

A study investigated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated promising antibacterial activity against selected bacterial strains.

Cytotoxicity Assays

Another investigation focused on the anticancer properties of this compound. It was tested against four human cancer cell types, revealing significant cytotoxicity compared to standard treatments.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against Neisseria meningitidis and Haemophilus influenzae | |

| Anticancer | Cytotoxicity against multiple human cancer cell lines | |

| Mechanism of Action | Acts as a ligand modulating receptor/enzyme activity |

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethoxypyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Chloro-2,3-dimethoxypyridine hydrochloride with analogous pyridine derivatives and related hydrochlorides, focusing on molecular properties, substituent patterns, and applications:

*Estimated based on the addition of HCl to the base compound.

Key Findings:

Substituent Effects on Reactivity: The methoxy groups in 5-Chloro-2,3-dimethoxypyridine enhance electron density on the pyridine ring, making it more reactive toward electrophilic substitution compared to non-oxygenated analogs like 5-Bromo-2,3-diaminopyridine . The chlorine atom at the 5-position increases steric hindrance and directs regioselectivity in coupling reactions, a feature shared with Tizanidine Hydrochloride’s benzothiadiazole core .

Pharmaceutical Relevance :

- Unlike Tizanidine Hydrochloride (a clinically approved muscle relaxant), this compound is primarily used in early-stage drug discovery, such as synthesizing kinase inhibitors or ligands for metal-catalyzed reactions .

Synthetic Utility: The compound’s methoxy groups can be selectively demethylated to generate hydroxylated intermediates, a strategy less feasible in halogen-only analogs like 5-Bromo-2,3-diaminopyridine .

Biological Activity

5-Chloro-2,3-dimethoxypyridine hydrochloride is a compound of significant interest in biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily recognized for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for biologically active compounds and is involved in the development of therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This modulation can influence several biochemical pathways, which may lead to altered cellular functions and responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated its cytotoxicity against multiple human cancer cell lines, indicating its potential as a chemotherapeutic agent. The specific mechanisms underlying these effects are still under investigation but may involve the inhibition of key metabolic pathways in cancer cells .

Case Studies

- Antibacterial Activity : A study assessed the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated that certain derivatives showed promising antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

- Cytotoxicity Assays : In another investigation focusing on anticancer properties, the compound was tested against four human cancer-type cells. The results revealed that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential for further development .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for 5-Chloro-2,3-dimethoxypyridine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves chlorination of a pyridine precursor followed by methoxylation. For example, chlorination using POCl₃ under reflux (110–120°C, 4–6 hours) can introduce the chloro group, while methoxy groups are added via nucleophilic substitution with sodium methoxide in methanol. Optimization includes using anhydrous conditions, catalytic agents (e.g., DMAP), and monitoring by TLC. Yield improvements are achievable by controlling stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) and purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- ¹H NMR (DMSO-d₆): Methoxy protons appear as singlets at δ 3.8–4.0 ppm; aromatic protons resonate between δ 7.5–8.5 ppm.

- FT-IR : C–O–C stretching (1250–1270 cm⁻¹) confirms methoxy groups; N–H stretches (if present) appear at ~3300 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and chlorine isotopic patterns (3:1 for ³⁵Cl/³⁷Cl) validate the structure. Cross-reference with databases like PubChem for validation .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are effective for recrystallization. Dissolve the compound at 70–80°C, then cool slowly to 4°C for crystal formation. For higher purity, pre-treat with activated charcoal to remove organic impurities. Confirm purity via melting point consistency and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms, impurities, or solvent residues. Strategies include:

- DSC Analysis : Identify polymorphs by observing distinct endothermic peaks.

- HPLC Purity Assessment : Quantify impurities using a 90:10 water/acetonitrile mobile phase.

- Recrystallization Variants : Test solvents like acetone, methanol, or DCM to isolate different crystalline forms. Compare results with literature protocols for structurally analogous compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) .

Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months.

- Analysis : Monitor degradation via HPLC (retention time shifts) and FT-IR (hydrolysis product detection). Store samples in amber vials with desiccants (silica gel) to minimize moisture absorption. Refer to storage protocols for similar hydrochlorides, which recommend inert atmospheres (argon) for long-term stability .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be designed to functionalize this compound?

- Methodological Answer :

- Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in DMF at 80°C.

- Substrates : React with aryl boronic acids (1.2 equiv) for 12–24 hours.

- Monitoring : Track progress via LC-MS for intermediate detection. Post-reaction, purify using silica gel chromatography (ethyl acetate/hexane). Compare with analogous reactions in 2-chloropyridine derivatives .

Q. What safety protocols are critical when handling this compound in halogenated waste disposal?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats are mandatory.

- Waste Segregation : Store halogenated waste separately in labeled containers. Follow protocols from , which require neutralization (e.g., with 10% NaOH) before disposal. Test for residual chloride using silver nitrate .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer :

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; methoxy protons may downshift in polar solvents.

- Dynamic Effects : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra. Cross-validate with structurally related compounds, such as 3,4-dimethoxy-2-(hydroxymethyl)pyridine .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.